(13S,17R)-16-benzoyl-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene
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Overview
Description
(13S,17R)-16-benzoyl-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene is a complex organic compound with a unique tetracyclic structure This compound is characterized by its benzoyl group and the presence of oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions, often using catalysts or specific reaction conditions to ensure the correct stereochemistry.
Functional Group Transformations: Introduction of the benzoyl group and other functional groups through reactions such as Friedel-Crafts acylation or nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such complex compounds typically involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(13S,17R)-16-benzoyl-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(13S,17R)-16-benzoyl-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0
Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Potential use in the development of bioactive molecules or as a probe for studying biological processes.
Medicine: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of (13S,17R)-16-benzoyl-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene involves its interaction with specific molecular targets and pathways. The exact mechanism is not well-documented, but it likely involves binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (13S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene : A similar compound with a methyl group instead of a benzoyl group.
- (13S,17R)-N-[(E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene : A derivative with a dimethylamino group.
Uniqueness
The uniqueness of (13S,17R)-16-benzoyl-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H17NO3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[(13R,17S)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-phenylmethanone |
InChI |
InChI=1S/C21H17NO3/c23-21(15-7-2-1-3-8-15)22-20-16(13-25-22)12-24-18-11-10-14-6-4-5-9-17(14)19(18)20/h1-11,16,20H,12-13H2/t16-,20+/m1/s1 |
InChI Key |
DQUSUZKQVRQLKS-UZLBHIALSA-N |
Isomeric SMILES |
C1[C@@H]2CON([C@@H]2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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